

# Technical Guide: Spectroscopic and Synthetic Profile of 4-Benzylphenyl 2-chloroethyl ether

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## Compound of Interest

Compound Name: 4-Benzylphenyl 2-chloroethyl ether

Cat. No.: B8380088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of **4-Benzylphenyl 2-chloroethyl ether**. Due to the absence of directly published experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic principles to construct a reliable predictive profile.

## Chemical Structure and Properties

**4-Benzylphenyl 2-chloroethyl ether** is an organic compound featuring a 4-benzylphenol core functionalized with a 2-chloroethyl ether group. This structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.

DOT Script for Chemical Structure:

Caption: Chemical structure of **4-Benzylphenyl 2-chloroethyl ether**.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Benzylphenyl 2-chloroethyl ether**. These

predictions are based on the analysis of its chemical structure and comparison with data for the precursor, 4-benzylphenol.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35-7.15	m	5H	Ar-H (benzyl ring)
~7.10	d	2H	Ar-H (phenyl ring, ortho to benzyl)
~6.90	d	2H	Ar-H (phenyl ring, ortho to ether)
~4.20	t	2H	O-CH <sub>2</sub> -CH <sub>2</sub> Cl
~3.95	s	2H	Ar-CH <sub>2</sub> -Ar
~3.80	t	2H	O-CH <sub>2</sub> -CH <sub>2</sub> Cl

Solvent: CDCl<sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~158.0	C-O (aromatic)
~141.0	Quaternary C (benzyl ring)
~135.0	Quaternary C (phenyl ring, attached to benzyl)
~130.0	Ar-CH (phenyl ring, ortho to benzyl)
~129.0	Ar-CH (benzyl ring)
~128.5	Ar-CH (benzyl ring)
~126.0	Ar-CH (benzyl ring)
~115.0	Ar-CH (phenyl ring, ortho to ether)
~68.0	O-CH <sub>2</sub> -CH <sub>2</sub> Cl
~42.0	O-CH <sub>2</sub> -CH <sub>2</sub> Cl
~41.0	Ar-CH <sub>2</sub> -Ar

Solvent: CDCl<sub>3</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1610, 1510	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1040	Strong	C-O-C stretch (symmetric)
~750-700	Strong	C-Cl stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity	Assignment
246/248	High	[M] <sup>+</sup> (Molecular ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
183	Medium	[M - CH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup>
91	Very Strong	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocol: Synthesis of 4-Benzylphenyl 2-chloroethyl ether

The synthesis of **4-Benzylphenyl 2-chloroethyl ether** can be effectively achieved via a Williamson ether synthesis from 4-benzylphenol and 1-bromo-2-chloroethane.

### Materials and Reagents:

- 4-Benzylphenol
- 1-Bromo-2-chloroethane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

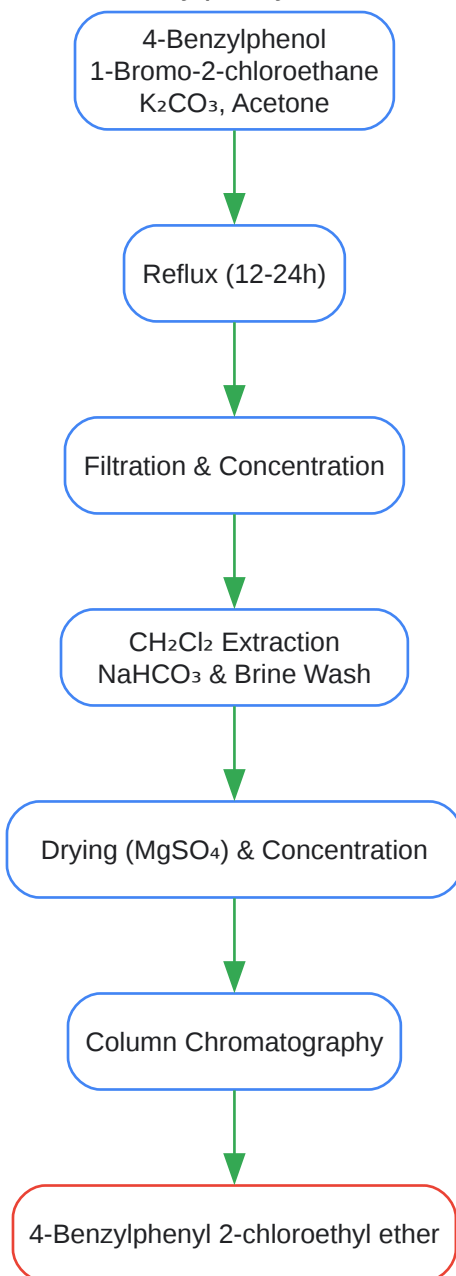
### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
- **Addition of Alkylating Agent:** Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension.

- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-Benzylphenyl 2-chloroethyl ether**.

## DOT Script for Synthesis Workflow:

## Synthesis of 4-Benzylphenyl 2-chloroethyl ether



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Caption: Williamson ether synthesis workflow for **4-Benzylphenyl 2-chloroethyl ether**.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for **4-Benzylphenyl 2-chloroethyl ether**. The predictive data and

detailed protocol herein are intended to facilitate further research and application of this compound in various scientific and developmental endeavors. Experimental verification of the predicted data is recommended for precise characterization.

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